1-(3-Chloro-4-methylphenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine
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Overview
Description
1-(3-Chloro-4-methylphenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. . The unique structure of this compound, featuring both chloro and trifluoromethyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl groups can participate in coupling reactions with aryl or alkyl halides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, oxidized or reduced derivatives, and coupled products with various functional groups .
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity against various targets, including enzymes and receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 1-(4-Ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 1-(3-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Uniqueness
1-(3-Chloro-4-methylphenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s biological activity, making it a valuable candidate for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H10ClF6N3 |
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Molecular Weight |
393.71 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H10ClF6N3/c1-7-3-4-9(5-11(7)17)26-14-13(8(2)25-26)10(15(18,19)20)6-12(24-14)16(21,22)23/h3-6H,1-2H3 |
InChI Key |
BZUCCCTZHWHPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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